molecular formula C31H36N2O4 B12143468 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12143468
M. Wt: 500.6 g/mol
InChI Key: NULHACVIKMGIIJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzoxazine ring, and substituted with dimethoxyphenyl and heptyloxyphenyl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Formation of the benzoxazine ring: This involves the cyclization of an ortho-aminophenol with formaldehyde and an appropriate phenol derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(3,4-Dimethoxyphenyl)-5-[4-(methoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(3,4-Dimethoxyphenyl)-5-[4-(ethoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-5-[4-(heptyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The heptyloxy group, in particular, may influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C31H36N2O4

Molecular Weight

500.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-heptoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H36N2O4/c1-4-5-6-7-10-19-36-24-16-13-22(14-17-24)31-33-27(25-11-8-9-12-28(25)37-31)21-26(32-33)23-15-18-29(34-2)30(20-23)35-3/h8-9,11-18,20,27,31H,4-7,10,19,21H2,1-3H3

InChI Key

NULHACVIKMGIIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2

Origin of Product

United States

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